2-(2-Thienyl-4-oxazolyl)ethanol

Description

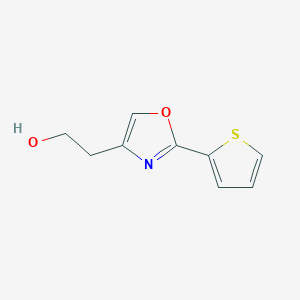

2-(2-Thienyl-4-oxazolyl)ethanol is a heterocyclic compound featuring a thienyl (sulfur-containing aromatic ring) and oxazolyl (oxygen- and nitrogen-containing five-membered ring) group attached to an ethanol backbone. The compound’s dual heterocyclic structure may confer unique electronic and steric properties, making it of interest in pharmaceutical and materials science research.

Properties

Molecular Formula |

C9H9NO2S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

2-(2-thiophen-2-yl-1,3-oxazol-4-yl)ethanol |

InChI |

InChI=1S/C9H9NO2S/c11-4-3-7-6-12-9(10-7)8-2-1-5-13-8/h1-2,5-6,11H,3-4H2 |

InChI Key |

NHIYPMGDDIXJNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=CO2)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Synthetic Efficiency: The oxazinoquinoxalinyl derivative achieves a high yield (91%) in a single step , whereas the phenyl-oxazolyl ethanol requires five steps with a lower overall yield (31.2%) . This highlights the impact of reaction complexity on efficiency.

- Reagent Use: Strong reducing agents like LiAlH₄ are critical for alcohol group formation in oxazole derivatives , while simpler ethanol derivatives (e.g., 2-(2-Thienyl)ethanol) may require fewer specialized reagents .

- Structural Impact on Properties: The presence of chlorine in 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol increases molecular weight and may enhance lipophilicity compared to non-halogenated analogs .

Spectroscopic Characterization

- Oxazinoquinoxalinyl Ethanol : Characterized via IR (OH stretch at ~3400 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.5–8.5 ppm), and MS (molecular ion peaks at M⁺ = 229).

- Phenyl-Oxazolyl Ethanol : Confirmed by ¹H NMR (benzoyl group at δ 7.8–7.5 ppm) and elemental analysis.

- Thiazole Derivatives : Thiazol-4(5H)-ones in are typically validated by melting points and spectral matching to literature data .

Functional Group and Application Comparisons

- Oxazole vs.

Physicochemical Properties

- Melting Points: The oxazinoquinoxalinyl derivative melts at 159–161°C , while data for other compounds are unavailable. Melting points are influenced by hydrogen bonding (e.g., OH groups) and aromatic stacking.

- Solubility: Bulky substituents (e.g., tetramethylbutylphenoxy in ) reduce solubility in polar solvents compared to simpler ethanol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.